molecular formula C8H16N2O4S B1290414 tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide CAS No. 952212-86-1

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

Cat. No. B1290414
M. Wt: 236.29 g/mol
InChI Key: TZEXBPGMKLDBTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds and thiadiazole derivatives is a topic of interest in several of the provided papers. For instance, N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles were synthesized and showed good insecticidal activities, indicating the importance of thiadiazoles in pesticide development . Another paper describes the synthesis of 1,4-thiazin-2-one O-(tert-butyl) oximes and related compounds, which were obtained in excellent yields, demonstrating the efficiency of the synthetic method . Additionally, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was achieved through a multi-step process starting from L-cystine .

Molecular Structure Analysis

The molecular structures of tert-butyl thiadiazole derivatives are characterized by strong interactions between functional groups, such as the sulfonyl group and the thiadiazole ring, as indicated by bond lengths and angles . The crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride reveals a twisted boat conformation of the thiazine ring system . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl compounds and thiadiazole derivatives is diverse. For example, tert-butyl disulfide undergoes catalytic asymmetric oxidation to yield tert-butanesulfinamides and related compounds, which are useful intermediates in organic synthesis . The insertion of isocyanides and carbon dioxide into vanadium-aryl bonds was studied, leading to the formation of a tris(η^2-iminoacyl)vanadium(III) complex, demonstrating the versatility of tert-butyl compounds in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl thiadiazole derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds in the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate contributes to the stability of the compound . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic properties of these compounds .

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEXBPGMKLDBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(3-chloropropyl)sulfamoylcarbamate (2 g, 7.333 mmol) in DMSO (10 mL), was added K2CO3 (5.068 g, 36.665 mmol) at room temperature. The reaction mixture was agitated for 4 hr and extracted using ethyl acetate and NH4Cl solution. The organic layer was dried over MgSO4. The residue was purified by silica gel column chromatography to give tert-butyl 1,2,6-thiadiazinan-2-carboxylate 1,1-dioxide (689 mg, 2.92 mmol, 40%, white solid). 1H NMR (300 MHz, CDCl3): δ 4.47 (br, 1H), 3.95-3.91 (m, 2H), 3.55-3.49 (m, 2H), 1.89-1.82 (m, 2H), 1.54 (m, 9H).
Name
tert-butyl N-(3-chloropropyl)sulfamoylcarbamate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5.068 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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